3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
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Overview
Description
3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a benzyloxycarbonyl group, two fluorine atoms, and a bicyclic azabicycloheptane core, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a suitable diene and dienophile undergo a [4+2] cycloaddition to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions to favor the desired product formation. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Organic Synthesis: Its reactivity and functional groups allow it to serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the fluorine atoms can enhance the compound’s stability and bioavailability. The bicyclic structure allows for a rigid conformation, which can be crucial for selective binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the benzyloxycarbonyl and fluorine groups.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a similar core structure but differ in the functional groups attached to the bicyclic ring.
Uniqueness
3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is unique due to its combination of a benzyloxycarbonyl group, fluorine atoms, and a bicyclic azabicycloheptane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15F2NO4 |
---|---|
Molecular Weight |
311.28 g/mol |
IUPAC Name |
7,7-difluoro-3-phenylmethoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
InChI |
InChI=1S/C15H15F2NO4/c16-15(17)11-8-18(7-6-14(11,15)12(19)20)13(21)22-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,19,20) |
InChI Key |
YQMFMLGQXSOONP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1(C2(F)F)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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